Fmoc-O2Oc-OPfp

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Fmoc-O2Oc-OPfp” is a type of Fmoc amino acid pentafluorophenol ester . These esters are activated and do not require any additional activation . They are useful in applications where amino acids are partially racemized during coupling .

Synthesis Analysis

Fmoc-OPfp esters are utilized in the homologation of alpha-amino acids to beta-amino acids by the two-step Arndt-Eister method . They were also recently utilized in the preparation of positional scanning libraries to determine kinase substrate specificity .Molecular Structure Analysis

The molecular formula of Fmoc-O2Oc-O2Oc-OH is C27H34N2O9 and its molecular weight is 530.58 g/mol . The molecular formula of Fmoc-O2Oc-OH is C21H23NO6 and its molecular weight is 385.42 g/mol .Chemical Reactions Analysis

In the presence of HOBt, the coupling rate of Fmoc-OPfp esters is rapid and few side products are formed . Fmoc-Asn-OPfp and Fmoc-Gln-OPfp can be used without the formation of cyano side products .Physical and Chemical Properties Analysis

Fmoc-OPfp esters possess eminent self-assembly features and show distinct potential for applications due to the inherent hydrophobicity and aromaticity of the Fmoc moiety which can promote the association of building blocks .科学研究应用

合成O-糖肽

Fmoc-O2Oc-OPfp已被用于合成O-糖肽。例如,Gangadhar等人(2004年)描述了一种利用Fmoc-AA-OPfp合成O-糖肽的高产率和立体选择性方法。这种方法被证明是快速、立体选择性和高效的常规合成O-糖肽的方法,展示了它在肽合成应用中的潜力(Gangadhar, Jois, & Balasubramaniam, 2004)。

固相糖肽合成

在固相糖肽合成领域,this compound在开发新方法方面起着关键作用。Peters等人(1991年)报道了两种新的构建块,Nα-Fmoc-Ser(Ac3-α-D-GalpNAc)-OPfp和Nα-Fmoc-Thr(Ac3-α-D-GalpNAc)-OPfp的创造,并将它们应用于合成各种O-糖肽。这项研究展示了该化合物在生成复杂糖肽结构方面的多功能性(Peters, Bielfeldt, Meldal, Bock, & Paulsen, 1991)。

酚的糖基化

Jensen等人(1993年)探讨了在酚的糖基化中使用this compound,他们合成了几种适用于固相糖肽合成的构建块。他们的工作有助于开发新的糖基化程序,突出了该化学品在推动合成方法学方面的作用(Jensen, Meldal, & Bock, 1993)。

生物研究中的应用

This compound也在生物研究中找到了应用。Furst等人(1990年)对各种前柱衍生化方法进行了评估,包括FMOC-Cl,用于测定生物体液中氨基酸浓度,展示了它在分析化学和生物样本分析中的实用性(Furst, Pollack, Graser, Godel, & Stehle, 1990)。

糖肽库

Hilaire等人(1998年)描述了通过使用糖肽库的新型筛选和分析方法快速识别模拟寡糖的糖肽。这个库包括Fmoc-Asn(β-Ac3GlcNAc)-OPfp,展示了this compound在创建复杂糖肽库进行高通量筛选中的作用(Hilaire, Lowary, & Meldal, Bock, 1998)。

作用机制

安全和危害

When handling Fmoc-OPfp esters, it is recommended to avoid breathing mist, gas, or vapors, and avoid contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

未来方向

The self-assembly of Fmoc protected single amino acids has attracted great interest due to their ease of synthesis and applications as functional materials . They are novel scaffolds for the design of distinct micro/nanostructures through a bottom-up approach that can be tuned by control of the environmental parameters .

属性

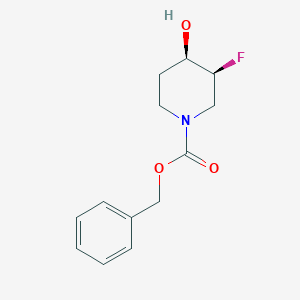

IUPAC Name |

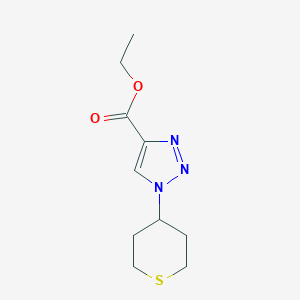

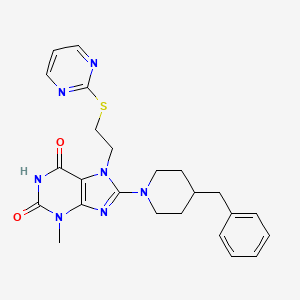

(2,3,4,5,6-pentafluorophenyl) 2-[2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H22F5NO6/c28-21-22(29)24(31)26(25(32)23(21)30)39-20(34)14-37-12-11-36-10-9-33-27(35)38-13-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19H,9-14H2,(H,33,35) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUEHMGSPKAJWSQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCC(=O)OC4=C(C(=C(C(=C4F)F)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H22F5NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

551.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(1-Aminocycloheptyl)methyl]-1-methyl-4,5,6,7-tetrahydroindazole-6-carboxamide;hydrochloride](/img/structure/B2404826.png)

![4-[3-(4-isopropoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-phenylphthalazin-1(2H)-one](/img/structure/B2404833.png)

![4-methoxy-3-methyl-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2404844.png)

![2-[(2-fluorophenyl)methylsulfanyl]-N-(oxolan-2-ylmethyl)quinazolin-4-amine](/img/structure/B2404845.png)

![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methoxyphenyl)-2-phenylacetamide](/img/structure/B2404846.png)